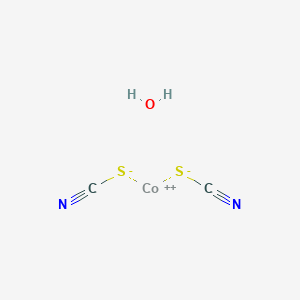![molecular formula C12H21N5 B13793673 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine is a chemical compound with the molecular formula C12H21N5 and a molecular weight of 235.33 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a pyridine ring, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions and protection-deprotection strategies to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s piperidine and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. detailed studies on its exact mechanism are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: These compounds share the piperidine ring structure and are known for their wide range of biological activities.
Pyridazine derivatives: These compounds contain a pyridine ring and exhibit various pharmacological activities.
Uniqueness
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine is unique due to its combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H21N5 |
|---|---|
Molekulargewicht |
235.33 g/mol |
IUPAC-Name |
4-N-(2-piperidin-3-ylethyl)pyridine-3,4,5-triamine |
InChI |
InChI=1S/C12H21N5/c13-10-7-16-8-11(14)12(10)17-5-3-9-2-1-4-15-6-9/h7-9,15H,1-6,13-14H2,(H,16,17) |
InChI-Schlüssel |
GVLVCLCTGQHOMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CCNC2=C(C=NC=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


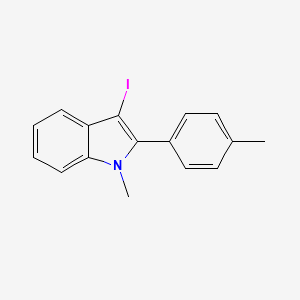
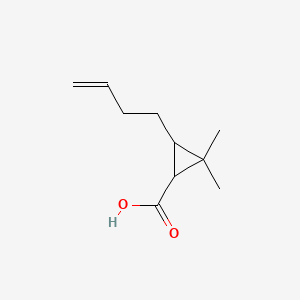

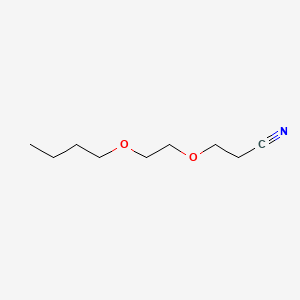
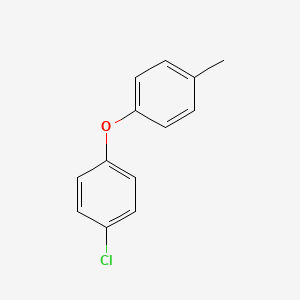
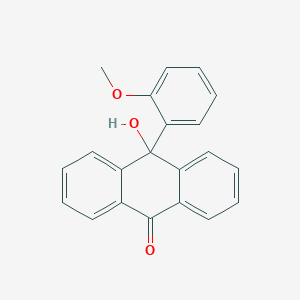
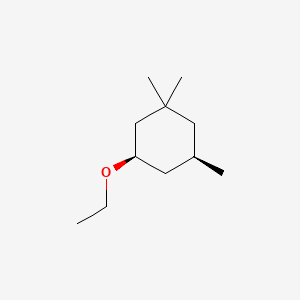
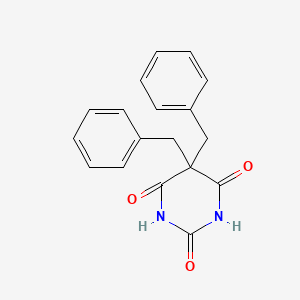

![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)


